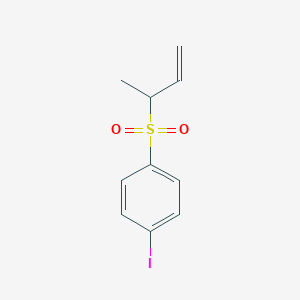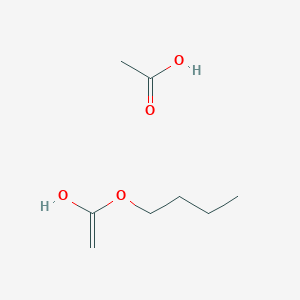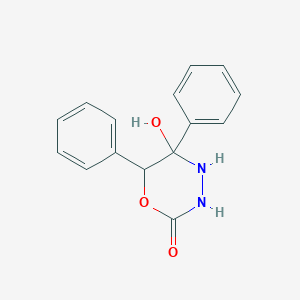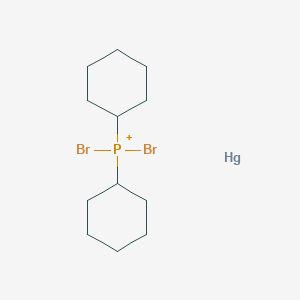
dibromo(dicyclohexyl)phosphanium;mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(dicyclohexyl)phosphanium;mercury is a compound that combines the elements bromine, phosphorus, and mercury
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(dicyclohexyl)phosphanium;mercury typically involves the reaction of dicyclohexylphosphine with bromine to form dibromo(dicyclohexyl)phosphine. This intermediate is then reacted with a mercury salt, such as mercury(II) chloride, to yield the final product. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(dicyclohexyl)phosphanium;mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo(dicyclohexyl)phosphine oxide, while substitution reactions can produce a variety of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Dibromo(dicyclohexyl)phosphanium;mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical studies to investigate the effects of mercury-containing compounds on biological systems.
Medicine: Research into the potential therapeutic applications of mercury-containing compounds may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which dibromo(dicyclohexyl)phosphanium;mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The bromine atoms may also participate in halogen bonding interactions, further influencing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibromo(diphenyl)phosphanium;mercury
- Dibromo(diethyl)phosphanium;mercury
- Dibromo(dimethyl)phosphanium;mercury
Uniqueness
Dibromo(dicyclohexyl)phosphanium;mercury is unique due to the presence of the dicyclohexyl groups, which impart specific steric and electronic properties to the compound. These properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
89954-89-2 |
|---|---|
Molekularformel |
C12H22Br2HgP+ |
Molekulargewicht |
557.68 g/mol |
IUPAC-Name |
dibromo(dicyclohexyl)phosphanium;mercury |
InChI |
InChI=1S/C12H22Br2P.Hg/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2;/q+1; |
InChI-Schlüssel |
BKEVJRHJUGBJMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[P+](C2CCCCC2)(Br)Br.[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
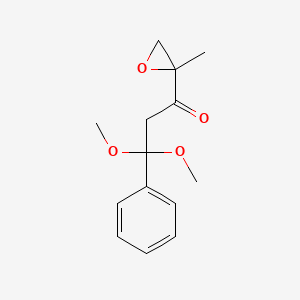
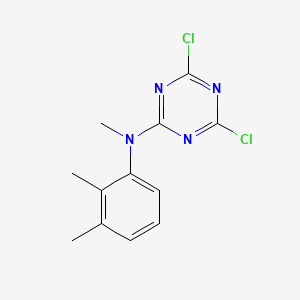


![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)
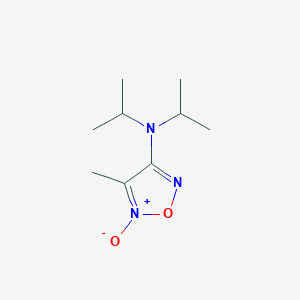
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
